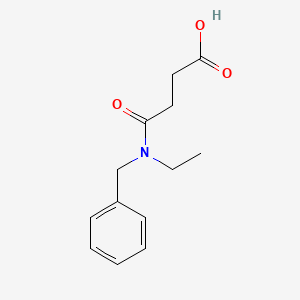

4-(Benzyl(ethyl)amino)-4-oxobutanoic acid

Overview

Description

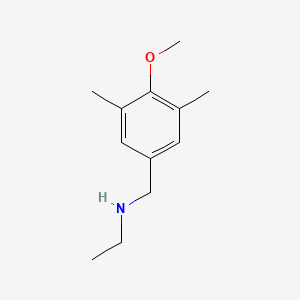

4-(Benzyl(ethyl)amino)-4-oxobutanoic acid is a complex organic compound. It is related to 4-Aminobenzyl alcohol, which is used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester . It also has similarities with 4-(BENZYL-ETHOXYCARBONYLMETHYL-AMINO)-BUTYRIC ACID ETHYL ESTER .

Synthesis Analysis

The synthesis of such compounds often involves benzylic amine synthesis by amination (arylation) . This process involves the formation of arylmethylamines in very good yields . Other methods include the reduction of nitriles or amides and nitro compounds . Additionally, the synthesis of functionalized tertiary benzylamines can be achieved through a Mannich-like zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde .Chemical Reactions Analysis

Reactions at the benzylic position are common in organic chemistry and include free radical bromination and nucleophilic substitution . These reactions are often used in the synthesis of complex organic compounds .Scientific Research Applications

Potential Anti-diabetic Agent

A study on a structurally related compound, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, identified it as a potential insulinotropic agent for the treatment of non-insulin-dependent diabetes mellitus. In diabetic rats, this compound significantly reduced fasting blood glucose levels and improved serum lipid profiles and insulin levels, suggesting a role in managing type-2 diabetes mellitus (Nikhil Khurana, P. Sharma, S. Bhagat, S. Sharma, 2018).

Antimicrobial and Antioxidant Activities

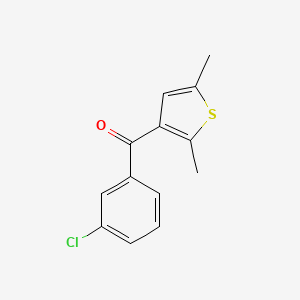

Another study synthesized ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and evaluated its antimicrobial and antioxidant activities. The synthesized compound exhibited significant antimicrobial and antioxidant susceptibilities, demonstrating its potential in developing new antimicrobial and antioxidant agents (A. D. Kumar et al., 2016).

Surfactant Properties

The synthesis of a new surfactant, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, featuring a benzene ring was reported. This compound forms large-diameter premicellar aggregations below the critical micelle concentration (CMC), indicating its unique surfactant properties (Minggui Chen, Xin Hu, M. Fu, 2013).

Molecular Docking and Vibrational Studies

Research on derivatives of 4-oxobutanoic acid, specifically ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, included molecular docking, vibrational, structural, electronic, and optical studies. These studies aimed to understand the compound's reactivity and potential as nonlinear optical materials. The compound exhibited significant antioxidant activities, further underscoring its potential for various scientific applications (S. Naveen et al., 2021).

Solid Phase Synthesis Applications

A novel solid-phase synthesis application used an N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system as an oxidatively activated safety catch linker. This method facilitated efficient reaction monitoring and optimization on solid support, demonstrating the compound's versatility in synthetic chemistry (S. Davies et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . The compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Reactions at the benzylic position, such as those that might occur with this compound, can involve various pathways, including those involving free radicals and nucleophilic substitutions .

Result of Action

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Future Directions

Future research directions could involve the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The development of new boron reagents for this process could open up new possibilities for the synthesis of complex organic compounds like 4-(Benzyl(ethyl)amino)-4-oxobutanoic acid .

properties

IUPAC Name |

4-[benzyl(ethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-14(12(15)8-9-13(16)17)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOIGAFNAQVGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462073.png)

![(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1462081.png)

![N-[(3-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462082.png)

![5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1462086.png)